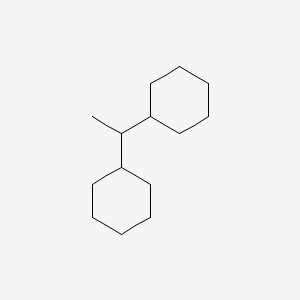
Cyclohexane, 1,1'-ethylidenebis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1,1’-ethylidenebis- is an organic compound with the molecular formula C₁₄H₂₆ and a molecular weight of 194.3562 g/mol . It is also known by other names such as Ethane, 1,1-dicyclohexyl- and 1,1-Dicyclohexylethane . This compound is characterized by two cyclohexane rings connected by an ethylidene bridge.
Métodos De Preparación
The synthesis of Cyclohexane, 1,1’-ethylidenebis- typically involves the reaction of cyclohexylmagnesium bromide with ethylidene chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Cyclohexane, 1,1’-ethylidenebis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclohexanol derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various cyclohexane derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Cyclohexane, 1,1’-ethylidenebis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which Cyclohexane, 1,1’-ethylidenebis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylidene bridge provides a unique structural feature that can influence the compound’s binding affinity and specificity. Pathways involved in its action may include metabolic pathways where it is metabolized to active or inactive forms .
Comparación Con Compuestos Similares
Cyclohexane, 1,1’-ethylidenebis- can be compared with other similar compounds such as:
1,1-Dicyclohexylethane: Shares a similar structure but may have different reactivity and applications.
Cyclohexane derivatives: Compounds like cyclohexanone and cyclohexanol have similar cyclohexane rings but differ in functional groups and properties.
The uniqueness of Cyclohexane, 1,1’-ethylidenebis- lies in its ethylidene bridge, which imparts distinct chemical and physical properties compared to other cyclohexane derivatives .
Propiedades
Número CAS |
2319-61-1 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
1-cyclohexylethylcyclohexane |
InChI |
InChI=1S/C14H26/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h12-14H,2-11H2,1H3 |
Clave InChI |
FUZBYNWONHYNOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















